Ethyl 2-(3-methylbenzamido)thiazole-4-carboxylate

Physicochemical profiling Drug-likeness Lead optimization

When hit expansion libraries require mutagenicity-free inputs, this thiazole ester eliminates genotoxic nitro flags common in anti-infectives. It offers an intermediate lipophilic profile (XLogP3 = 3.0, TPSA 96.5 Ų) for fine-tuning permeability and selectivity in kinase inhibitor SAR. - Absent nitro group avoids Ames genotoxicity alerts, enabling early safety screening. - 3-methylbenzamido substituent fills a chemical space gap between ortho and para isomers. - Valid scaffold for diversity-oriented synthesis and ATP-competitive inhibitor optimization. Supplied with batch-specific purity documentation; immediate global dispatch available.

Molecular Formula C14H14N2O3S
Molecular Weight 290.34
CAS No. 324538-59-2
Cat. No. B2996724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-methylbenzamido)thiazole-4-carboxylate
CAS324538-59-2
Molecular FormulaC14H14N2O3S
Molecular Weight290.34
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC(=C2)C
InChIInChI=1S/C14H14N2O3S/c1-3-19-13(18)11-8-20-14(15-11)16-12(17)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H,15,16,17)
InChIKeyCWKHMAWVHXAVDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(3-methylbenzamido)thiazole-4-carboxylate: Core Identity & Procurement


Ethyl 2-(3-methylbenzamido)thiazole-4-carboxylate (CAS 324538-59-2) is a synthetic, small-molecule thiazole derivative with the molecular formula C14H14N2O3S and a molecular weight of 290.34 g/mol [1]. It features a thiazole ring substituted at the 2-position with a 3-methylbenzamido group and at the 4-position with an ethyl carboxylate ester. The compound is cataloged in PubChem (CID 959083) and is primarily utilized as a building block or intermediate in medicinal chemistry research, particularly in the synthesis of libraries targeting kinase inhibition and anti-proliferative pathways [1]. Its computed physicochemical properties include a topological polar surface area (TPSA) of 96.5 Ų, an XLogP3 value of 3.0, one hydrogen bond donor, and five hydrogen bond acceptors [1].

Intermediates Thiazole building block for kinase inhibitor and anti-proliferative pathway libraries
Physicochemical Balanced lipophilicity and increased flexibility for SAR diversification
Safety Alerts Free of nitro-group mutagenic alerts; supports early genotoxicity screening campaigns

Generic Substitution Not Supported for Ethyl 2-(3-methylbenzamido)thiazole-4-carboxylate


No published, quantitative head-to-head data directly compare ethyl 2-(3-methylbenzamido)thiazole-4-carboxylate to its closest positional isomers (e.g., 2-methyl or 4-methyl benzamido analogs) or halogen-substituted variants. However, established structure-activity relationships (SAR) within the ethyl 2-substituted-aminothiazole-4-carboxylate chemotype demonstrate that even minor changes to the benzamide substituent can shift biological potency by orders of magnitude [1]. For instance, in a panel of 60 human tumor cell lines, the most active analog in the series—ethyl 2-[3-(diethylamino)propanamido]-thiazole-4-carboxylate—exhibited a GI50 of 0.08 μM against RPMI-8226 leukemia cells, whereas other analogs with different benzamido substituents showed significantly weaker or negligible activity [1]. Therefore, assuming functional equivalence between ethyl 2-(3-methylbenzamido)thiazole-4-carboxylate and any close analog without specific, quantitative confirmation would be scientifically unsound.

Positional Isomer Shift

2-Methyl or 4-methyl benzamido analogs may alter target engagement and potency profiles; SAR is sensitive to substitution pattern.

Unsubstituted Analog Mismatch

Lacks the meta-methyl group, reducing lipophilicity and rotatable bond count; permeability and selectivity context may not transfer directly.

Potency Discrepancy Risk

Minor substituent variations in this chemotype can shift GI50 values by orders of magnitude; class-level SAR prohibits assuming functional equivalence.

Differentiation Evidence for Ethyl 2-(3-methylbenzamido)thiazole-4-carboxylate


Lipophilicity Profile vs. Unsubstituted Benzamido Analog

Ethyl 2-(3-methylbenzamido)thiazole-4-carboxylate (Target) possesses a topological polar surface area (TPSA) of 96.5 Ų and an XLogP3 of 3.0 [1]. The unsubstituted benzamido analog, ethyl 2-(benzamido)thiazole-4-carboxylate, has a computed TPSA of 96.5 Ų and an XLogP3 of 2.5 [2]. The addition of a single methyl group in the meta position of the target compound increases lipophilicity (XLogP3) by +0.5 log units without altering TPSA, a modification that can enhance passive membrane permeability while maintaining the same hydrogen-bonding capacity [1][2]. This differentiated lipophilicity profile is relevant for optimizing blood-brain barrier penetration or oral absorption in early drug discovery.

Lipophilicity Shift
Reported
TargetXLogP3 3.0; TPSA 96.5 Ų
Benzamido analogXLogP3 2.5; TPSA 96.5 Ų
ΔXLogP3 +0.5; ΔTPSA 0
May influence membrane permeability and ADME profiling
Computed properties, cross-study comparison
Physicochemical profiling Drug-likeness Lead optimization

Rotatable Bond Count and Target Selectivity

The target compound possesses 5 rotatable bonds (excluding the thiazole ring) [1], compared to 4 rotatable bonds for the unsubstituted benzamido analog [2]. In aminothiazole-based kinase inhibitor programs, a higher number of rotatable bonds can impose a greater entropic penalty upon binding, potentially enhancing selectivity for targets with deeper, more restrictive ATP-binding pockets [3]. Ethyl 2-(3-methylbenzamido)thiazole-4-carboxylate, with its additional rotatable bond from the meta-methyl group, may therefore offer a subtly different selectivity profile compared to less flexible analogs when used as a core scaffold.

Rotatable Bonds
Class-level inference
Target5 rotatable bonds
Benzamido analog4 rotatable bonds
Δ +1 rotatable bond
May introduce entropic selectivity context in kinase binding
Computed property; experimental validation needed
Molecular flexibility Entropic penalty Kinase selectivity

Aminothiazole SAR: Class-Level Anti-Proliferative Potential

No direct GI50 data are available for ethyl 2-(3-methylbenzamido)thiazole-4-carboxylate. However, within the same chemotype, ethyl 2-[3-(diethylamino)propanamido]-thiazole-4-carboxylate demonstrated a GI50 of 0.08 μM against the RPMI-8226 leukemia cell line and a mean-graph midpoint GI50 (MG-MID) of 38.3 μM across the full NCI-60 panel [1]. The SAR study that generated these data explicitly showed that the nature of the 2-substituent on the thiazole ring is a critical driver of potency, with variations spanning from sub-micromolar to >100 μM [1]. As a member of this chemotype, the 3-methylbenzamido-substituted compound is a relevant comparator scaffold for medicinal chemistry optimization campaigns, where its specific substituent may confer distinct potency and selectivity profiles pending experimental determination.

Anti-Proliferative SAR
Class-level inference
No direct GI50 data for target compound. Comparator: ethyl 2-[3-(diethylamino)propanamido]-thiazole-4-carboxylate showed GI50 0.08 µM (RPMI-8226), MG-MID 38.3 µM.
Supports scaffold potential; potency awaits characterization
NCI-60 panel; class-level inference
Antitumor activity NCI-60 cell panel Thiazole chemotype

Absence of Mutagenic Alerts vs. Nitro-Thiazole Analogs

Ethyl 2-(3-methylbenzamido)thiazole-4-carboxylate contains no nitro groups, anilines, or other well-established mutagenic structural alerts, contrasting with certain antimicrobial thiazole derivatives such as nitazoxanide (which contains a nitro-thiazole moiety) that carry a genotoxicity liability [1]. The absence of these alerts is a tangible advantage for screening libraries where downstream genotoxicity de-risking is a priority. While experimental Ames data for the target compound are not yet published, the structural comparison alone provides a rational basis for its prioritization in hit-to-lead campaigns over nitro-substituted thiazole analogs that have known mutagenic potential [1].

Genotoxicity Alerts
Class-level inference
TargetNo nitro, no aniline
NitazoxanideContains nitro-thiazole
Qualitative absence vs presence of genotoxicophore
Absence of alerts supports early genotoxicity screening
Structural alert assessment; Ames data not available
Genotoxicity screening Structural alerts Lead safety profiling

DNA Intercalation Potential: Computational Prediction

A molecular modeling study on a series of ethyl 2-substituted aminothiazole-4-carboxylate analogues predicted that the nature of the 2-substituent significantly influences DNA intercalation binding energy [1]. In that study, analogs with bulkier or more planar aromatic substituents exhibited stronger computed DNA binding, whereas the 3-methylbenzamido variant was predicted to show moderate affinity, differing from the high-affinity binding predicted for fused bicyclic substituents [1]. This suggests that ethyl 2-(3-methylbenzamido)thiazole-4-carboxylate may offer a balance between target engagement and off-target DNA interaction, a potential selectivity advantage over analogs with extended aromatic systems.

DNA Binding Prediction
Class-level inference
Predicted moderate DNA intercalation affinity (ΔG not reported). Fused-ring analogs showed stronger binding in silico.
Predicted profile suggests differentiated off-target interaction risk
Molecular modeling; requires experimental validation
DNA binding Molecular modeling Antitumor mechanism

Application Scenarios for Ethyl 2-(3-methylbenzamido)thiazole-4-carboxylate


Scaffold Hopping and Lead Optimization in Kinase Inhibitor Programs

When an ATP-competitive kinase inhibitor series has reached a lipophilicity ceiling or selectivity bottleneck, ethyl 2-(3-methylbenzamido)thiazole-4-carboxylate (XLogP3 = 3.0; TPSA = 96.5 Ų) [1] offers a scaffold with an intermediate lipophilicity profile relative to unsubstituted (XLogP3 = 2.5) [3] or diethylamino-propanamido analogs (estimated XLogP3 < 2). This 0.5 log unit shift in XLogP3, combined with an additional rotatable bond (+1) [1], provides a rational basis for fine-tuning permeability and selectivity in a systematic SAR exploration.

Genotoxicity-Aware Hit-to-Lead Library Design

For high-throughput screening campaigns where hit expansion libraries must exclude mutagenic structural alerts, ethyl 2-(3-methylbenzamido)thiazole-4-carboxylate serves as a clean starting point. Unlike nitro-thiazole containing anti-infectives such as nitazoxanide [4], this compound lacks the nitro functional group and associated genotoxicity flags, making it a preferred procurement choice for screening cascades that incorporate early Ames testing.

DNA-Targeted Antitumor Profiling with Reduced Off-Target DNA Damage

Based on molecular modeling predictions indicating moderate DNA intercalation potential [5], this compound is an appropriate comparator for studies aiming to dissociate topoisomerase inhibition from non-specific DNA binding. It can serve as a reference standard for moderate-affinity intercalators in biophysical assay validation (e.g., thiazole orange displacement assays), where its signal must be distinguished from both potent intercalators and non-binders.

Combinatorial Library Synthesis for NCI-60 Phenotypic Screening

As a member of the ethyl 2-substituted-aminothiazole-4-carboxylate chemotype that has produced a compound with an MG-MID GI50 of 38.3 μM (lead analog 14) [2], this compound is a valid input for diversity-oriented synthesis approaches. Its distinct 3-methylbenzamido substituent fills a chemical space gap between the unsubstituted, ortho-methyl, and para-methyl isomers, making it valuable for SAR-by-catalog and subsequent medicinal chemistry optimization.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold diversification
Intermediate lipophilicity and flexibility
Permeability-selectivity SAR validation
Genotoxicity-aware library design
Absence of nitro-group alerts
Ames screening compatibility assessment
DNA interaction selectivity profiling
Predicted moderate intercalation affinity
Biophysical assay cross-validation
NCI-60 panel chemical diversification
Distinct 3-methylbenzamido substitution
Potency and selectivity determination in cell-based screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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